molecular formula C15H12Cl2N2O5 B4922948 2-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 5345-93-7

2-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B4922948
CAS RN: 5345-93-7
M. Wt: 371.2 g/mol
InChI Key: AKKQOPHNRANNIE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in agricultural fields. It was first introduced in the 1960s and has since become a widely used herbicide due to its effectiveness against a variety of weeds.

Mechanism of Action

Dicamba works by disrupting the growth and development of plants by interfering with the production of auxins, a group of plant hormones that regulate cell growth and division. By disrupting auxin production, dicamba causes abnormal growth patterns in plants, leading to their eventual death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a variety of biochemical and physiological effects on plants, including changes in gene expression, alterations in cell membrane structure, and disruption of photosynthesis. These effects can lead to reduced plant growth and development, as well as decreased crop yields.

Advantages and Limitations for Lab Experiments

One advantage of dicamba in lab experiments is its selectivity, as it only targets broadleaf weeds and does not harm most crops. However, its effectiveness can be reduced in certain soil types, and it can also have negative effects on non-target plant species and soil microbial communities.

Future Directions

Future research on dicamba could focus on developing more effective and environmentally-friendly herbicides, as well as investigating the long-term effects of dicamba exposure on soil health and plant growth. Additionally, research could explore the impact of dicamba on non-target organisms and ecosystems, as well as the potential for dicamba-resistant weed species to emerge.

Synthesis Methods

Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with sodium hydroxide and 4-methoxy-2-nitroaniline with acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to form dicamba.

Scientific Research Applications

Dicamba is commonly used in scientific research to study the effects of herbicides on plant growth and development. It has been used to investigate the physiological and biochemical responses of plants to herbicide exposure, as well as the impact of dicamba on soil microbial communities.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O5/c1-23-10-3-4-12(13(7-10)19(21)22)18-15(20)8-24-14-5-2-9(16)6-11(14)17/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKQOPHNRANNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385715
Record name STK161163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

CAS RN

5345-93-7
Record name STK161163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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